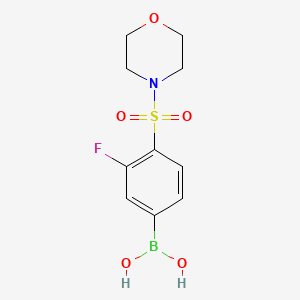

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid

Description

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid (CAS: 1447713-89-4) is a boronic acid derivative characterized by a morpholinosulfonyl group at the para-position and a fluorine atom at the meta-position of the phenyl ring. This compound is synthesized via Suzuki-Miyaura coupling or direct lithiation-borylation reactions, as exemplified by the synthesis of structurally related compounds such as (4-(morpholinosulfonyl)phenyl)boronic acid (compound 9 in ). The morpholinosulfonyl group enhances solubility and modulates electronic properties, while the fluorine atom influences steric and electronic interactions, making it valuable in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name |

(3-fluoro-4-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO5S/c12-9-7-8(11(14)15)1-2-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIWFPHRSFCXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the fluoro and morpholinosulfonyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can be reduced to form the corresponding borane derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Boronic esters, boronic anhydrides.

Reduction: Borane derivatives.

Substitution: Substituted phenylboronic acids with various functional groups.

Scientific Research Applications

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms due to its ability to form reversible covalent bonds with diols and other nucleophiles.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties and reactivity.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as diols and hydroxyl groups. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The fluoro and morpholinosulfonyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

The table below compares (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid with structurally similar boronic acids, emphasizing substituent effects on properties and applications:

Key Comparative Insights

Substituent Effects on Solubility and Reactivity: The morpholinosulfonyl group in the target compound enhances water solubility compared to trifluoromethyl ([3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid, ) or biphenyl ([4-(4-Fluorophenyl)phenyl]boronic acid, ) derivatives. This is critical for biological applications where solubility impacts bioavailability . Boronic acids with bulky substituents (e.g., pyren-1-yl boronic acid in ) often precipitate in aqueous media, limiting their utility in vitro. The morpholinosulfonyl group mitigates this issue .

Biological Activity: The target compound’s morpholinosulfonyl group mimics transition states in enzyme inhibition. For example, boronic acids with sulfonyl groups (e.g., benzothiophene derivatives in ) inhibit β-lactamases by forming covalent intermediates with catalytic serine residues . In contrast, [3-Fluoro-4-(2-pyridylcarbamoyl)phenyl]boronic acid () inhibits fungal histone deacetylases (HDACs) at lower concentrations (1 µM) than trichostatin A, a benchmark HDAC inhibitor .

Electronic and Steric Modulation :

- Fluorine at the meta-position reduces electron density at the boronic acid group, enhancing electrophilicity and reactivity with nucleophiles (e.g., catalytic serine in β-lactamases) .

- Methoxymethyl substituents () improve metabolic stability but reduce binding affinity compared to sulfonyl or carbamoyl groups .

Stability and Oxidation Resistance :

- Boronic esters with diol ligands (e.g., pinacol or neopentyl glycol in ) exhibit variable oxidation rates. The free boronic acid form of the target compound may balance stability and reactivity in oxidative environments .

Biological Activity

(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C10H13BFNO5S. Its structure includes a fluorine atom and a morpholinosulfonyl group attached to a phenyl ring, which are critical for its biological activity. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, making it a valuable scaffold in the design of enzyme inhibitors and other therapeutic agents.

Research indicates that boronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular processes. The specific mechanism of action for this compound may involve the inhibition of key enzymes through reversible binding, which is a common trait among boron-containing compounds.

Antimicrobial Activity

In preliminary studies, this compound has shown potential antimicrobial properties. It was investigated for its efficacy against various bacterial strains, demonstrating activity comparable to established antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | >400 µg/mL |

These findings suggest that while the compound exhibits significant activity against certain Gram-positive bacteria, its effectiveness against Gram-negative bacteria may be limited due to permeability issues associated with the outer membrane.

Inhibition of Enzymatic Activity

A study focused on the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation, demonstrated that derivatives of boronic acids, including this compound, can effectively inhibit ATX activity. The compound exhibited an IC50 value in the low nanomolar range, indicating strong inhibitory potential.

| Compound | IC50 (nM) |

|---|---|

| This compound | 32 nM |

| Control Compound | 120 nM |

This inhibition was attributed to the compound's ability to bind to the active site of ATX, preventing substrate access and subsequent enzymatic activity.

Study on Cancer Cell Lines

In vitro studies assessed the effects of this compound on various cancer cell lines. The compound was tested against breast cancer stem-like cells and demonstrated significant reduction in cell viability when combined with standard chemotherapeutics like paclitaxel.

Results:

- Cell Line: 4T1 Breast Cancer Stem-like Cells

- Combination Treatment: this compound + Paclitaxel

- Cell Viability Reduction: 60% at 10 µM concentration

This suggests that the compound may enhance the efficacy of existing chemotherapy agents, potentially overcoming drug resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.